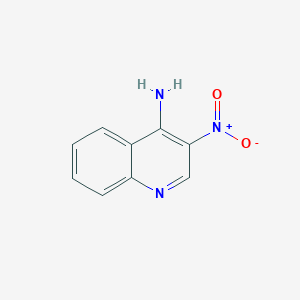
3-Nitroquinolin-4-amine
Descripción general
Descripción
3-Nitroquinolin-4-amine is an organic compound with the CAS Number: 42606-33-7 . It has a molecular weight of 189.17 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 3-Nitroquinolin-4-amine involves various methods. One such method involves the reaction of 4-isobutylamino-3-nitroquinoline with palladium on carbon in ethyl acetate under hydrogen pressure . Another approach involves the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3-Nitroquinolin-4-amine consists of a quinoline ring system with a nitro group and an amine group attached . The InChI key for this compound is SKPRPEJLFKCOAB-UHFFFAOYSA-N .
Chemical Reactions Analysis
As a class of compounds, amines, including 3-Nitroquinolin-4-amine, have the ability to act as weak organic bases . They can react with acids to form salts that are soluble in water .
Physical And Chemical Properties Analysis
3-Nitroquinolin-4-amine is a solid at room temperature . It has a molecular weight of 189.17 .
Aplicaciones Científicas De Investigación
Synthesis of Aminated Compounds:
- 3-Nitroquinolin-4-amine plays a pivotal role in the synthesis of aminated compounds. This process involves vicarious nucleophilic substitution reactions, a fundamental chemical reaction in organic chemistry. The use of 3-Nitroquinolin-4-amine facilitates the preparation of 3- or 4-substituted-2-amino-5-nitropyridines through selective vicarious nucleophilic amination, offering an efficient method to synthesize these valuable compounds with applications in various chemical industries (Bakke et al., 2001).
- Similarly, nitroquinolines, including 3-Nitroquinolin-4-amine, are aminated with 4-amino-1,2,4-triazole in a basic medium. This reaction primarily occurs at the ortho position to the nitro group and is significant in the preparation of amino products through vicarious nucleophilic substitution (VNS) (Szpakiewicz & Grzegożek, 2008).
Anticancer and Antibacterial Applications:
- 3-Nitroquinolin-4-amine derivatives have been extensively studied for their potential anticancer and antibacterial properties. The synthesis and evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines have shown promising anticancer activity against various cancer cell lines. This indicates the potential of 3-Nitroquinolin-4-amine derivatives in the development of new anticancer drugs (Chauhan et al., 2015).
- Additionally, certain 8-nitrofluoroquinolone models derived from 3-Nitroquinolin-4-amine have demonstrated interesting antibacterial activity against both gram-positive and gram-negative strains, highlighting their potential use in developing new antibacterial agents (Al-Hiari et al., 2007).
Fluorescence and Photophysical Properties:
- The fluorescence properties of certain 3-Nitroquinolin-4-amine derivatives have been studied, revealing that they can be designed to exhibit specific photophysical properties. This aspect is particularly valuable in developing new materials for fluorescence-based applications and sensors (Kadrić et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-nitroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-6-3-1-2-4-7(6)11-5-8(9)12(13)14/h1-5H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPRPEJLFKCOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299559 | |
| Record name | 4-Amino-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitroquinolin-4-amine | |
CAS RN |
42606-33-7 | |
| Record name | 42606-33-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

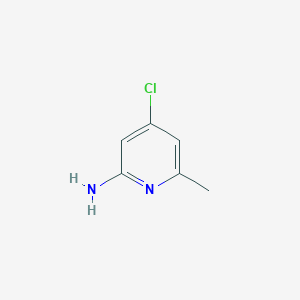
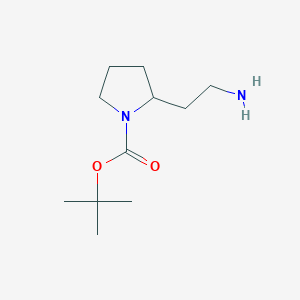
![Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B112540.png)
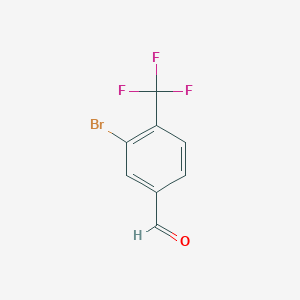
![4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B112542.png)
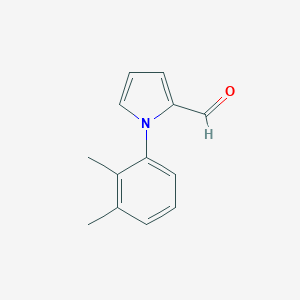
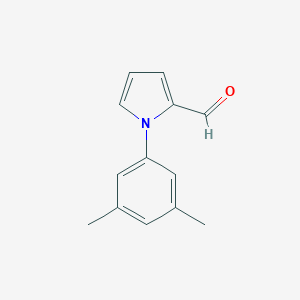
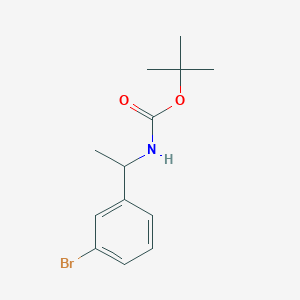
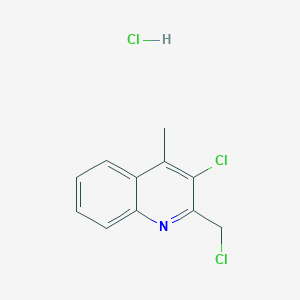
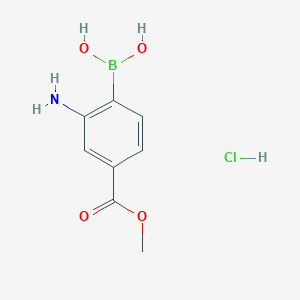
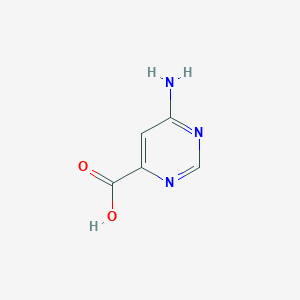
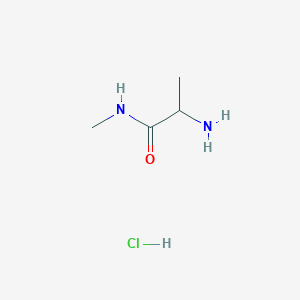
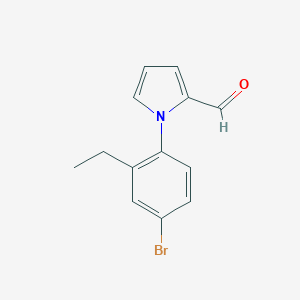
![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B112561.png)